Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride
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Overview
Description
Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a hexahydro-pyrrolo ring system, making it a subject of interest in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes cyclization reactions to form the pyrrolo ring system, followed by esterification and hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
Trans-5-Oxo-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester: Another compound with a similar core structure but different functional groups.
Uniqueness
Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride stands out due to its unique combination of a hexahydro-pyrrolo ring system and benzyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-5,12-13,15H,6-10H2;1H/t12-,13+;/m1./s1 |
InChI Key |
HPPXDDXXUVDSQL-KZCZEQIWSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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